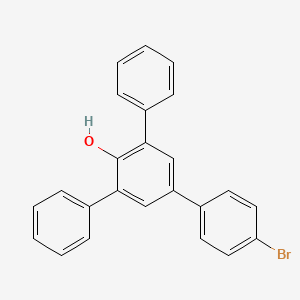

4-(4-Bromophenyl)-2,6-diphenylphenol

Description

4-(4-Bromophenyl)-2,6-diphenylphenol is a brominated polyphenyl phenol derivative characterized by a central phenol ring substituted with a 4-bromophenyl group at the para position and two phenyl groups at the ortho (2 and 6) positions. It was commercially sourced from Sigma-Aldrich for studies targeting the inhibition of hepatitis C virus NS3 helicase, indicating its relevance in antiviral research .

Synthetic routes for analogous compounds, such as 4-(2,6-diphenylphenoxy)-2,6-diphenylphenol, involve Ullmann coupling and bromination steps, suggesting similar methodologies could apply to this compound . Its oligomeric derivatives have also been identified in polymerization studies of 2,6-diphenylphenol, highlighting its propensity for forming higher-order structures .

Properties

CAS No. |

6924-35-2 |

|---|---|

Molecular Formula |

C24H17BrO |

Molecular Weight |

401.3 g/mol |

IUPAC Name |

4-(4-bromophenyl)-2,6-diphenylphenol |

InChI |

InChI=1S/C24H17BrO/c25-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)24(26)23(16-20)19-9-5-2-6-10-19/h1-16,26H |

InChI Key |

YORWGEBGLARDJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2,6-diphenylphenol typically involves the bromination of phenol derivatives. One common method is the bromination of phenol using bromine in the presence of a solvent like carbon disulfide. The reaction is carried out at low temperatures (below 5°C) to control the addition of bromine and ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar bromination techniques. The process involves the careful control of reaction conditions, such as temperature and the concentration of reactants, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2,6-diphenylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: Phenyl derivatives without the bromine atom.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

Antimicrobial Activity

Research indicates that 4-(4-Bromophenyl)-2,6-diphenylphenol exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for further pharmacological investigations aimed at developing new antimicrobial agents. The compound's interactions with bacterial enzymes suggest a mechanism that could inhibit their function, leading to its antibacterial effects.

Pharmacological Investigations

The structural characteristics of this compound imply possible interactions with biological targets, which are crucial for drug development. Its potential as a lead compound in pharmacology is supported by preliminary studies that highlight its biological activity. Further research is required to elucidate these interactions and their implications for therapeutic use .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis usually begins with commercially available phenolic compounds.

- Bromination : A bromination step introduces the bromine substituent at the para position.

- Coupling Reactions : Various coupling reactions may be employed to form the biphenyl structures integral to the final product.

Research has demonstrated that modifying reaction conditions can significantly influence yield and purity, showcasing the compound's versatility in synthetic organic chemistry .

Material Science Applications

Polymer Chemistry

The compound has been studied for its potential use in polymer synthesis. Its unique structural features allow it to function as a building block in creating conjugated polymers, which are essential in applications such as organic photovoltaics and light-emitting diodes. The optical properties of these polymers can be tailored by incorporating this compound into their structures .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound against similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,6-Diphenylphenol | Two phenyl groups attached to a central phenolic unit | Lacks bromine substituent |

| 4-Bromophenol | Single bromine on a phenolic structure | Simpler structure, less steric hindrance |

| 3,4-Bis(4-bromophenyl)phenol | Two bromophenyl groups on a central phenolic unit | Increased bromination compared to target compound |

| 2,4-Dibromophenol | Two bromines at different positions on a phenol | Different reactivity due to multiple substituents |

The distinct arrangement of two diphenyl groups and a single bromine atom in this compound influences its chemical reactivity and biological activity compared to its analogs.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2,6-diphenylphenol involves its interaction with specific molecular targets. The bromine atom and phenolic group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential as an anticancer and antimicrobial agent .

Comparison with Similar Compounds

4-Bromo-2,6-di-tert-butylphenol

- Structure : Bromine at the para position with bulky tert-butyl groups at ortho positions.

- Properties : Enhanced steric hindrance due to tert-butyl groups, reducing reactivity at the hydroxyl group. This compound is widely used as an antioxidant and stabilizer in polymers .

- Key Difference: The tert-butyl groups in 4-Bromo-2,6-di-tert-butylphenol confer greater oxidative stability compared to the phenyl groups in 4-(4-Bromophenyl)-2,6-diphenylphenol, which may exhibit lower steric protection but higher π-conjugation.

4-Bromo-2,6-dimethylphenol

- Structure : Methyl groups at ortho positions instead of phenyl groups.

- Properties: Lower molecular weight and reduced steric bulk compared to the diphenyl analog. Methyl groups are electron-donating, slightly activating the phenol ring for electrophilic substitution .

- Applications : Primarily used in organic synthesis as a building block for pharmaceuticals and agrochemicals .

Diphenylphenol Derivatives

2,6-Diphenylphenol

- Structure : Lacks the para-bromophenyl substituent.

- Synthesis: Prepared via Friedel-Crafts alkylation or catalytic dehydrogenation of cyclohexanone derivatives .

- Properties: Exhibits strong antioxidant activity due to the electron-rich phenol core. The absence of bromine reduces its halogen-mediated interactions in biological systems .

- Applications : Used as a stabilizer in plastics and lubricants .

Heterocyclic Analogs

4-(4-Bromophenyl)-2,6-diphenylpyridine

- Structure: Replaces the phenol oxygen with a nitrogen atom, forming a pyridine ring.

- Properties : The nitrogen atom introduces basicity and alters electronic properties, enabling coordination with metal ions. This compound is utilized in electroluminescent materials and supramolecular chemistry .

- Key Difference : The pyridine derivative lacks the acidic hydroxyl group, making it unsuitable for applications requiring hydrogen bonding or proton donation.

4-(4-Bromophenyl)-2,6-di(pyridin-2-yl)pyrimidine

- Structure : Incorporates a pyrimidine ring with pyridyl substituents.

- Synthesis : Achieved via palladium-catalyzed cross-coupling reactions .

- Applications : Used in organic light-emitting diodes (OLEDs) due to its extended π-conjugation and tunable electronic properties .

Data Tables

Table 1. Structural and Functional Comparison

Q & A

Advanced Question

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior (relevant for antioxidant applications) . Use PubChem-derived structural data (e.g., InChI keys) as input for software like Gaussian or ORCA .

- Molecular Dynamics (MD) : Simulate intermolecular interactions (e.g., π-π stacking) in crystal packing or solvent environments .

- Docking Studies : If investigating biological activity, model binding interactions with target proteins (e.g., enzymes inhibited by phenolic antioxidants) .

What are the key challenges in optimizing synthetic yields for this compound?

Advanced Question

- Steric Hindrance : Bulky 2,6-diphenyl groups can slow reaction kinetics. Mitigate by using polar aprotic solvents (e.g., DMF) to enhance reagent solubility .

- Byproduct Formation : Competing bromination at ortho positions can occur. Control via low-temperature bromination (0–5°C) and stoichiometric Br₂ .

- Catalyst Deactivation : In Ullmann coupling, use chelating ligands (e.g., 1,10-phenanthroline) to stabilize copper catalysts and improve turnover .

How does the electronic structure of this compound influence its antioxidant properties?

Basic Question

The phenolic –OH group acts as a radical scavenger, donating hydrogen atoms to stabilize free radicals. The electron-withdrawing bromophenyl group enhances oxidative stability by delocalizing electron density across the conjugated aromatic system . Electrochemical studies (e.g., cyclic voltammetry) can quantify redox potentials, with lower oxidation potentials indicating higher antioxidant efficacy.

What strategies are effective in analyzing conflicting spectral data for this compound?

Advanced Question

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotational isomerism) that may cause signal splitting .

- Cross-Validation with Crystallography : Compare NOE correlations from NMR with X-ray-derived distances to confirm spatial arrangements .

How can researchers leverage this compound in designing polymeric materials?

Basic Question

Its sterically hindered phenolic structure makes it suitable as a thermal stabilizer in polymers (e.g., polyolefins). The bromine atom may also serve as a flame-retardant moiety. Experimental design should include:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures.

- Rheological Studies : Assess viscosity changes under oxidative conditions .

What mechanistic insights guide its use in cross-coupling reactions?

Advanced Question

In Chan-Lam coupling , the phenolic –OH can act as a directing group for regioselective N-arylation. Key steps include:

- Copper(II)-Mediated Oxidative Addition : Formation of Cu(II)-aryl intermediates.

- Reductive Elimination : Yielding biaryl products. Monitor reaction progress using TLC or in-situ IR to optimize ligand and base combinations .

How do steric effects influence the reactivity of this compound?

Advanced Question

The 2,6-diphenyl groups create a crowded environment , slowing nucleophilic attacks or electrophilic substitutions. Strategies to overcome this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.